molecular formula C13H20O3Si B3156711 4-[(tert-Butyldimethylsilyl)oxy]benzoic acid CAS No. 83405-98-5

4-[(tert-Butyldimethylsilyl)oxy]benzoic acid

Cat. No. B3156711
Key on ui cas rn: 83405-98-5
M. Wt: 252.38 g/mol
InChI Key: FOSJKFHVBPZYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09445596B2

Procedure details

To prepare 22, a solution of 4-hydroxybenzoic acid (21, 1.52 g, 10 mmol) in DMF (7 ml) was treated with DIPEA (5.2 ml, 30 mmol) and tert-butyldimethylsilyl chloride (3.7 g, 24.5 mmol). After 12 hours, the mixture was brought to a pH of 4 by addition of 1 M H3PO4. The mixture was extracted twice with hexanes (15 ml). The organic phase was washed twice with water (15 ml), dried over Na2SO4, and concentrated in vacuum. The residue (3.7 g) was dissolved in THF (10 ml), and treated with water (7 ml) and glacial acetic acid (21 ml). After stirring for 90 minutes, the mixture was added to ice water and extracted twice with a 1:1 mixture (v/v) of diethyl ether and hexanes (30 ml). The organic phase was washed with water (30 ml), dried over Na2SO4, and concentrated in vacuum. Flash column chromatography on silica using a gradient of 5-20% methanol in DCM containing 0.2% acetic acid afforded 4-tert-butyldimethylsilyloxybenzoic acid (22, 1.42 g, 5.3 mol, 53%) as a white solid. 1H NMR (400 MHz, chloroform-d1): δ (ppm) 0.24 (s, 6H), 0.99 (s, 9H), 6.89 (d, J=8.8 Hz, 2H), 8.02 (d, J=8.8 Hz, 2H); 13C NMR (100 MHz, chloroform-d1): δ (ppm)-4.22, 18.40, 25.73, 120.08, 122.39, 132.46, 132.46, 161.01, 172.23. See FIGS. 33A-B.
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.CCN(C(C)C)C(C)C.[Si:20](Cl)([C:23]([CH3:26])([CH3:25])[CH3:24])([CH3:22])[CH3:21].OP(O)(O)=O>CN(C=O)C.C(Cl)Cl.CO>[Si:20]([O:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1)([C:23]([CH3:26])([CH3:25])[CH3:24])([CH3:22])[CH3:21]

Inputs

Step One
Name
Quantity
1.52 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
5.2 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
3.7 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To prepare 22
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with hexanes (15 ml)
WASH
Type
WASH
Details
The organic phase was washed twice with water (15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue (3.7 g) was dissolved in THF (10 ml)
ADDITION
Type
ADDITION
Details
treated with water (7 ml) and glacial acetic acid (21 ml)
ADDITION
Type
ADDITION
Details
the mixture was added to ice water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with a 1:1 mixture (v/v) of diethyl ether and hexanes (30 ml)
WASH
Type
WASH
Details
The organic phase was washed with water (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.3 mol
AMOUNT: MASS 1.42 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53000%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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